Dasatinib beta-D-Glucuronide
CAS No.: 1860069-15-3
Cat. No.: VC18561184
Molecular Formula: C28H34ClN7O8S
Molecular Weight: 664.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1860069-15-3 |
---|---|
Molecular Formula | C28H34ClN7O8S |
Molecular Weight | 664.1 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C28H34ClN7O8S/c1-14-4-3-5-16(29)20(14)34-25(40)17-13-30-28(45-17)33-18-12-19(32-15(2)31-18)36-8-6-35(7-9-36)10-11-43-27-23(39)21(37)22(38)24(44-27)26(41)42/h3-5,12-13,21-24,27,37-39H,6-11H2,1-2H3,(H,34,40)(H,41,42)(H,30,31,32,33)/t21-,22-,23+,24-,27+/m0/s1 |
Standard InChI Key | VISODKZTPPZNOJ-RTCYWULBSA-N |
Isomeric SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES | CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCOC5C(C(C(C(O5)C(=O)O)O)O)O |
Introduction
Chemical and Structural Characteristics of Dasatinib β-D-Glucuronide
Molecular Composition
Dasatinib β-D-glucuronide is derived from the conjugation of dasatinib with glucuronic acid, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. Its molecular formula is C₂₈H₃₄ClN₇O₈S, with a molecular weight of 664.13 g/mol . The glucuronide moiety is attached via a β-glycosidic bond at the hydroxyl group of dasatinib, a configuration confirmed by nuclear magnetic resonance (NMR) and mass spectrometry .
Table 1: Key Chemical Properties of Dasatinib β-D-Glucuronide
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₄ClN₇O₈S |
Molecular Weight | 664.13 g/mol |
SMILES Notation | [Provided in Source 4] |
IUPAC Name | (2S,3S,4S,5R,6R)-6-(2-{4-[6-((5-((2-Chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
Storage Conditions | -20°C, protected from light |
Metabolic Pathway
Glucuronidation occurs predominantly in the liver, where UGT isoforms 1A1 and 3A1 catalyze the transfer of glucuronic acid to dasatinib . This reaction converts the lipophilic parent drug into a water-soluble conjugate, facilitating renal and biliary excretion. Notably, dasatinib β-D-glucuronide accounts for 40–60% of total circulating metabolites in humans, underscoring its dominance in dasatinib’s metabolic landscape .
Pharmacokinetics and Metabolic Interplay
Absorption and Bioavailability
Dasatinib exhibits pH-dependent absorption, with gastric acid-reducing agents (e.g., proton pump inhibitors) significantly lowering its bioavailability . While the parent drug reaches peak plasma concentrations within 1–2 hours, the glucuronide metabolite appears more gradually, reflecting hepatic processing delays . Co-administration with a high-fat meal increases dasatinib’s AUC (area under the curve) by 14%, though this effect is less pronounced for the glucuronide due to first-pass metabolism .
Table 2: Comparative Pharmacokinetic Parameters of Dasatinib and Its β-D-Glucuronide
Parameter | Dasatinib | β-D-Glucuronide |
---|---|---|
Tₘₐₓ (h) | 0.5–2.0 | 2.0–4.0 |
Protein Binding | 94% | 85–90% |
Half-life (t₁/₂) | 3–5 hours | 5–7 hours |
Excretion Route | Feces (85%) | Urine (70%) |
Variability and Drug Interactions
Interindividual variability in dasatinib metabolism is substantial, with AUC fluctuations ranging from 32% to 118% . Polymorphisms in UGT enzymes and drug-induced modulation of cytochrome P450 (CYP3A4) activity are primary contributors. For instance, concurrent use of CYP3A4 inducers (e.g., rifampicin) reduces dasatinib exposure by 82%, while CYP3A4 inhibitors (e.g., ketoconazole) increase it by 5-fold . These interactions indirectly affect β-D-glucuronide levels, complicating dose optimization in polypharmacy scenarios.
Pharmacological Implications
Impact on Therapeutic Outcomes
High glucuronidation capacity correlates with reduced dasatinib exposure, potentially diminishing antileukemic efficacy. Conversely, impaired glucuronidation (e.g., in UGT1A1*28 polymorphisms) may increase toxicity risks, such as pleural effusion and myelosuppression . Monitoring β-D-glucuronide levels could thus personalize dosing regimens, though clinical validation is pending.
Clinical Significance and Challenges
Role in Drug Resistance
Comparative Analysis with Other Tyrosine Kinase Inhibitor Metabolites
Imatinib and Nilotinib Glucuronides
Imatinib undergoes glucuronidation to a lesser extent (<20% of metabolites), with its glucuronide also lacking pharmacological activity . Nilotinib, a second-generation TKI, shares similar metabolic pathways but exhibits higher UGT1A1 affinity, increasing susceptibility to drug-drug interactions .
Bosutinib and Ponatinib
Bosutinib’s glucuronide contributes to 30% of total metabolites, while ponatinib, a third-generation TKI, relies minimally on glucuronidation due to structural modifications enhancing metabolic stability . These differences underscore the diversity in TKI metabolic fates and their clinical ramifications.
Future Directions and Research Opportunities
Mechanistic Studies
Elucidating the structural determinants of UGT affinity for dasatinib could inform the design of next-generation TKIs with optimized metabolic profiles. Molecular dynamics simulations and crystallography studies are pivotal in this endeavor.
Clinical Translation
Prospective trials correlating β-D-glucuronide levels with therapeutic outcomes and toxicity are needed to establish its utility as a pharmacodynamic marker. Additionally, exploring UGT isoform-specific inhibitors could mitigate dasatinib overmetabolism in select patient subsets.
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